![molecular formula C9H8N2O2 B1401269 2-(1H-indazol-4-yl)acetic acid CAS No. 902131-33-3](/img/structure/B1401269.png)
2-(1H-indazol-4-yl)acetic acid
Overview
Description
2-(1H-indazol-4-yl)acetic acid is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The structure of this compound consists of an indazole ring attached to an acetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate their targets . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators in inflammatory pathways .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed in the synthesis of indazole derivatives .
Industrial Production Methods: Industrial production of 2-(1H-indazol-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Indazole derivatives, including 2-(1H-indazol-4-yl)acetic acid, have been investigated for their anti-inflammatory effects. These compounds can act as nonsteroidal anti-inflammatory drugs (NSAIDs), similar to established agents like bendazac and benzydamine. Their mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Activity
The indazole scaffold is prevalent in several anticancer agents. Research indicates that this compound can be a lead compound for developing new anticancer drugs. It has been noted for its ability to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Neuroprotective Effects
Studies have also highlighted the neuroprotective potential of indazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Characterization
The synthesis of this compound typically involves several methodologies, including microwave-assisted synthesis and N−N bond formation techniques. These approaches allow for efficient production of the compound with high yields . Characterization methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product.
Drug Discovery Programs
A notable case study involved the use of this compound in fragment-based drug design campaigns. Researchers utilized this compound as a scaffold to develop novel inhibitors targeting specific biological pathways associated with cancer and inflammation . The study demonstrated that modifications to the indazole ring could enhance biological activity and selectivity.
Preclinical Trials
In preclinical trials, this compound showed promising results in animal models for both anti-inflammatory and anticancer effects. The compound was administered at varying doses, revealing a dose-dependent response in reducing tumor size and inflammation markers . These findings support its potential for further clinical development.
Comparison with Similar Compounds
- 1-methyl-1H-indazole-4-acetic acid
- 2-(1-methyl-1H-indazol-4-yl)propanoic acid
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
Comparison: Compared to other similar compounds, 2-(1H-indazol-4-yl)acetic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity . The presence of the acetic acid moiety also imparts distinct properties, making it a valuable compound for various research applications.
Biological Activity
2-(1H-indazol-4-yl)acetic acid is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antitumor research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 902131-33-3
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of indazole derivatives with acetic acid under specific conditions. Various synthetic routes have been explored, often utilizing coupling reactions to achieve the desired product with high yields and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound and its derivatives. In one study, a series of substituted compounds were synthesized and tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Derivative A | 16 | Escherichia coli |
Derivative B | 8 | Bacillus subtilis |
Antiprotozoal Activity
In vitro assays have demonstrated that this compound exhibits activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Notably, modifications to the indazole structure significantly enhanced potency, suggesting that structural optimization is key to improving efficacy against these pathogens .
Anti-inflammatory Effects
The compound is also under investigation for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This effect could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the underlying mechanisms .
Antitumor Activity
Research into the antitumor effects of this compound has shown promising results in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, particularly those associated with breast cancer. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
-
Antimicrobial Evaluation :
A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The findings highlighted several compounds with enhanced activity compared to traditional antibiotics, suggesting potential for clinical applications in treating resistant infections . -
Antiprotozoal Screening :
A systematic screening of various indazole derivatives revealed that certain modifications led to a significant increase in antiprotozoal activity against E. histolytica, outperforming previously reported compounds in terms of potency . -
Cancer Cell Line Studies :
In vitro studies using MDA-MB-231 breast cancer cells demonstrated a reduction in cell viability by over 50% when treated with 10 µM concentrations of the compound over three days. This suggests a strong potential for development as an anticancer agent .
Properties
IUPAC Name |
2-(1H-indazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKMMVLTZRIYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902131-33-3 | |
Record name | (1H-Indazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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